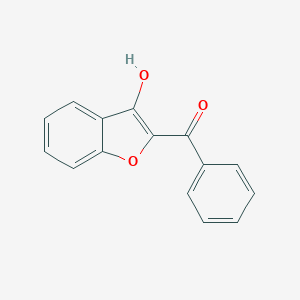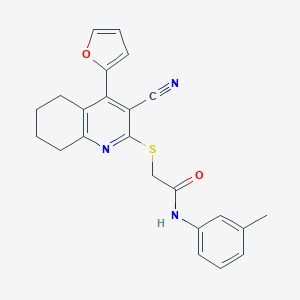![molecular formula C25H23N3O4 B376663 N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE](/img/structure/B376663.png)
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, phenoxyacetamide moiety, and dimethylphenoxy substituent. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenoxyacetamide Moiety: This is achieved by reacting the quinazolinone intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenoxy Group: The final step involves the alkylation of the quinazolinone derivative with 2,6-dimethylphenol using a suitable alkylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or dimethylphenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
科学的研究の応用
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N1-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar phenoxy structure but different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with structural similarities in the phenoxy moiety.
Uniqueness
N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]-2-PHENOXYACETAMIDE stands out due to its unique combination of a quinazolinone core and phenoxyacetamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
特性
分子式 |
C25H23N3O4 |
|---|---|
分子量 |
429.5g/mol |
IUPAC名 |
N-[2-[(2,6-dimethylphenoxy)methyl]-4-oxoquinazolin-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C25H23N3O4/c1-17-9-8-10-18(2)24(17)32-15-22-26-21-14-7-6-13-20(21)25(30)28(22)27-23(29)16-31-19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,27,29) |
InChIキー |
QYWBEXVAVOJYOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4 |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B376580.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(1-naphthyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B376581.png)
![2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376587.png)
![2-{2-[4-oxo-3-(1,3-thiazol-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B376588.png)
![2-thioxo-2,3,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376590.png)
![5-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376591.png)

![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B376594.png)
![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B376595.png)

![3-(4-methoxyphenyl)-1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B376597.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B376598.png)
![2-thioxo-1,2,3,5,6,7,8,9-octahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B376599.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B376602.png)
